

# Angelic acid CAS number and chemical identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Angelic acid*

Cat. No.: *B190581*

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## Angelic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Angelic acid**, a naturally occurring monocarboxylic unsaturated organic acid, has garnered significant attention in the scientific community for its diverse biological activities. Primarily found in plants of the Apiaceae family, this compound and its derivatives have been traditionally used in herbal medicine. Recent research has elucidated specific molecular mechanisms, positioning **angelic acid** as a molecule of interest for therapeutic development, particularly in oncology. This technical guide provides an in-depth overview of **angelic acid**, focusing on its chemical identity, its role in inducing ferroptosis in cancer cells through the NRF2 signaling pathway, and detailed experimental protocols for studying its effects.

### Chemical Identity and Properties

**Angelic acid**, systematically known as (Z)-2-Methylbut-2-enoic acid, is the cis isomer of 2-methyl-2-butenic acid. Its unique chemical structure is foundational to its biological activity.

### Chemical Identifiers

A comprehensive list of chemical identifiers for **angelic acid** is provided in Table 1, facilitating its unambiguous identification in research and development.

Identifier Type	Value
CAS Number	565-63-9[1][2][3][4]
IUPAC Name	(2Z)-2-methylbut-2-enoic acid[5][6][7][8]
Molecular Formula	C <sub>5</sub> H <sub>8</sub> O <sub>2</sub> [1][2][3]
Molecular Weight	100.12 g/mol [2][3][4][5]
InChI	InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3-[1][2][5][8]
InChI Key	UIERETOOQGIECD-ARJAWSKDSA-N[1][2][7]
SMILES	C/C=C(\C)/C(=O)O[2][6][8]
PubChem CID	643915[5][6]
Synonyms	(Z)-2-Methyl-2-butenic Acid, cis-2-Methyl-2-butenic acid, 2-Methylisocrotonic Acid[1][2][4][5][9]

## Physicochemical Properties

Property	Value
Appearance	White to light yellow crystalline powder[2][3]
Melting Point	45.5 °C (113.9 °F; 318.6 K)[6]
Boiling Point	185 °C (365 °F; 458 K)[6]
Solubility	Soluble in hot water and alcohol[6]. Soluble in DMSO (19 mg/mL)[10].

## Mechanism of Action: Induction of Ferroptosis via NRF2 Degradation

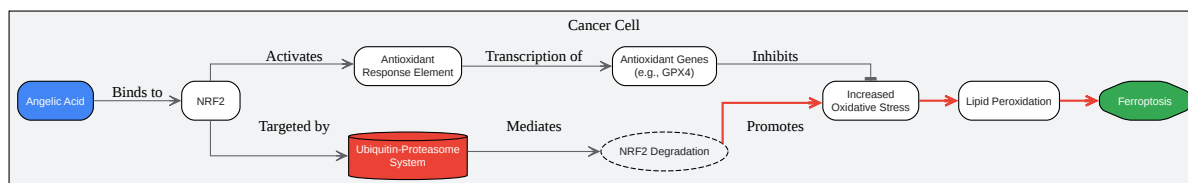
Recent studies have identified a novel anti-cancer mechanism of **angelic acid**, demonstrating its ability to induce ferroptosis in colorectal cancer cells.[2][5] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. The central mechanism involves

the direct interaction of **angelic acid** with Nuclear factor erythroid 2-related factor 2 (NRF2), a key transcription factor in the cellular antioxidant response.

**Angelic acid** binds to the NRF2 protein, promoting its degradation through the ubiquitination-proteasome pathway.[5] This targeted degradation of NRF2 alleviates its inhibitory effect on oxidative stress and lipid peroxidation, leading to an accumulation of intracellular reactive oxygen species (ROS) and subsequent ferroptotic cell death.[5] This mechanism is supported by the observed upregulation of ferroptosis-related markers, including ChaC Glutathione Specific Gamma-Glutamylcyclotransferase 1 (CHAC1) and Prostaglandin-Endoperoxide Synthase 2 (PTGS2), upon treatment with **angelic acid**. [2][5]

## Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for **angelic acid**-induced ferroptosis.



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Caption: **Angelic acid** induces ferroptosis by promoting NRF2 degradation.

## Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biological effects of **angelic acid**.

## Cell Culture and Treatment

- **Cell Lines:** Colorectal cancer cell lines such as DLD1 and SW480 are suitable models.
- **Culture Conditions:** Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- **Angelic Acid Preparation:** A stock solution of **angelic acid** is prepared in dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should be kept below 0.1%.
- **Treatment:** Cells are seeded and allowed to adhere overnight before being treated with various concentrations of **angelic acid** for the desired time points (e.g., 24 hours).

## Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Seed cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.
- Treat the cells with a range of **angelic acid** concentrations (e.g., 0, 50, 100, 200, 400 µM) for 24 hours.
- Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the control (untreated) cells.

## Lipid Peroxidation Assay (MDA Assay)

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.

- Culture and treat cells with **angelic acid** as described above.
- Harvest the cells and lyse them in a suitable lysis buffer on ice.

- Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to collect the supernatant.
- Determine the protein concentration of the supernatant using a BCA protein assay kit.
- Use a commercial MDA assay kit and follow the manufacturer's instructions. This typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
- Measure the absorbance of the product at the specified wavelength (usually 532 nm).
- Calculate the MDA concentration relative to the protein concentration.

## In Vivo Ubiquitination Assay

This assay is used to determine if **angelic acid** promotes the ubiquitination of NRF2.

- Transfect cells with plasmids encoding HA-tagged ubiquitin and Flag-tagged NRF2.
- Treat the transfected cells with **angelic acid** and a proteasome inhibitor (e.g., MG132) for a specified time.
- Lyse the cells in a buffer containing protease and deubiquitinase inhibitors.
- Immunoprecipitate NRF2 from the cell lysates using an anti-Flag antibody conjugated to agarose beads.
- Wash the beads extensively to remove non-specific binding.
- Elute the protein complexes from the beads.
- Analyze the eluates by SDS-PAGE and Western blotting using an anti-HA antibody to detect ubiquitinated NRF2. An anti-Flag antibody should be used to confirm the immunoprecipitation of NRF2.

## Wound Healing (Scratch) Assay

This assay assesses the effect of **angelic acid** on cell migration.

- Seed cells in a 6-well plate and grow them to form a confluent monolayer.

- Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.
- Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
- Replace the medium with fresh medium containing different concentrations of **angelic acid**.
- Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a phase-contrast microscope.
- Measure the width of the scratch at multiple points for each condition and time point.
- Calculate the percentage of wound closure relative to the initial scratch area.

## Conclusion

**Angelic acid** presents a compelling profile for further investigation in the context of drug development. Its defined mechanism of action, involving the induction of ferroptosis through NRF2 degradation, offers a clear therapeutic hypothesis, particularly in cancer types that are resistant to traditional apoptosis-inducing agents. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the multifaceted biological activities of this promising natural compound. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy and safety in preclinical and clinical settings.

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- To cite this document: BenchChem. [Angelica acid CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190581#angelic-acid-cas-number-and-chemical-identifiers]

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